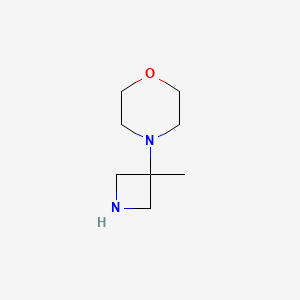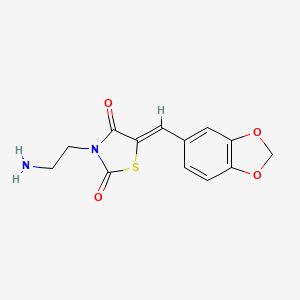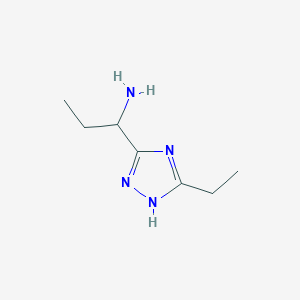
2-Ethyl-6,7-dimethyl-2,3-dihydro-1,4-benzodioxine-2-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Ethyl-6,7-dimethyl-2,3-dihydro-1,4-benzodioxine-2-carbonitrile is an organic compound with the molecular formula C13H15NO2 It belongs to the class of benzodioxines, which are characterized by a benzene ring fused with a dioxine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-6,7-dimethyl-2,3-dihydro-1,4-benzodioxine-2-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-ethyl-6,7-dimethylphenol with ethylene glycol in the presence of an acid catalyst to form the benzodioxine ring. The subsequent introduction of the carbonitrile group can be achieved through a nucleophilic substitution reaction using cyanogen bromide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2-Ethyl-6,7-dimethyl-2,3-dihydro-1,4-benzodioxine-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbonitrile group to an amine.
Substitution: The benzodioxine ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Electrophilic reagents like halogens (Cl2, Br2) or nitrating agents (HNO3) are commonly used.
Major Products Formed
Oxidation: Formation of oxides or quinones.
Reduction: Formation of primary amines.
Substitution: Formation of halogenated or nitrated derivatives.
Wissenschaftliche Forschungsanwendungen
2-Ethyl-6,7-dimethyl-2,3-dihydro-1,4-benzodioxine-2-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-Ethyl-6,7-dimethyl-2,3-dihydro-1,4-benzodioxine-2-carbonitrile involves its interaction with specific molecular targets. The carbonitrile group can act as a nucleophile, participating in various biochemical pathways. The benzodioxine ring structure may also interact with enzymes and receptors, modulating their activity and leading to potential therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Ethyl-6,7-dimethyl-2,3-dihydro-1,4-benzodioxine-2-carboxylic acid
- 1,4-Benzodioxin, 2,3-dihydro-
- 2-Isopropenyl-4a,8-dimethyl-1,2,3,4,4a,5,6,7-octahydronaphthalene
Uniqueness
2-Ethyl-6,7-dimethyl-2,3-dihydro-1,4-benzodioxine-2-carbonitrile is unique due to its specific substitution pattern on the benzodioxine ring and the presence of the carbonitrile group. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C13H15NO2 |
|---|---|
Molekulargewicht |
217.26 g/mol |
IUPAC-Name |
3-ethyl-6,7-dimethyl-2H-1,4-benzodioxine-3-carbonitrile |
InChI |
InChI=1S/C13H15NO2/c1-4-13(7-14)8-15-11-5-9(2)10(3)6-12(11)16-13/h5-6H,4,8H2,1-3H3 |
InChI-Schlüssel |
DDOYCCZQKXEEKU-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1(COC2=C(O1)C=C(C(=C2)C)C)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-{2,6-Diazaspiro[3.5]nonan-2-yl}butan-1-one](/img/structure/B13191449.png)

![5-Cyclohexyl-2-[(2-methoxyethyl)amino]benzonitrile](/img/structure/B13191454.png)



![tert-Butyl N-[1-(ethylamino)butan-2-yl]carbamate](/img/structure/B13191506.png)





![4-[1-(Aminomethyl)cyclopropyl]piperidin-4-ol](/img/structure/B13191536.png)

